Post-Polymerization Crosslinking via the Olefinic Bridge Enables 18.6% Tensile Strength Enhancement and Dielectric Constant Reduction from 3.42 to 3.15 at 10 GHz
The ethenylene bridge in bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTA) permits post-polymerization free-radical crosslinking, a capability entirely absent in the saturated analog bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride (H-BTA) and in cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). Ke et al. (2024) introduced BTA as a co-monomer with CBDA and 4,4′-oxydianiline (ODA) and crosslinked the resulting polyimides using 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC) [1]. At 10 mol% TAIC loading (PI-TAIC-10%), tensile strength reached 114.77 MPa—an 18.6% improvement over the non-crosslinked baseline PI (approximately 96.8 MPa). At 15 mol% TAIC (PI-TAIC-15%), the dielectric constant (Dk) decreased from 3.42 to 3.15 and dielectric loss (Df) dropped from 3.67 × 10⁻² to 2.58 × 10⁻² at 10 GHz. The coefficient of thermal expansion (CTE) was reduced by 15% relative to the non-crosslinked film, and the glass transition temperature (Tg) exceeded 400 °C for all crosslinked variants [1].
| Evidence Dimension | Tensile strength, dielectric constant (Dk), dielectric loss (Df), CTE, and Tg of crosslinked vs. non-crosslinked BTA/CBDA/ODA polyimide films |
|---|---|
| Target Compound Data | PI-TAIC-10%: tensile strength 114.77 MPa; PI-TAIC-15%: Dk = 3.15, Df = 2.58 × 10⁻² at 10 GHz, Tg > 400 °C, CTE reduced 15% vs. non-crosslinked |
| Comparator Or Baseline | Non-crosslinked BTA/CBDA/ODA PI: tensile strength ~96.8 MPa; Dk = 3.42, Df = 3.67 × 10⁻² at 10 GHz |
| Quantified Difference | Tensile strength +18.6%; Dk reduction of 0.27 (7.9% decrease); Df reduction of 1.09 × 10⁻² (29.7% decrease); CTE reduction of 15% |
| Conditions | Free-radical crosslinking with TAIC in CBDA/BTA-ODA copolyimide system; 10 GHz high-frequency dielectric measurement; Tg by DSC; tensile testing per standard methods |
Why This Matters
This is the only alicyclic tetracarboxylic dianhydride scaffold that combines high thermal stability (Tg > 400 °C) with post-polymerization crosslinkability, enabling simultaneous optimization of mechanical robustness, low dielectric constant, and dimensional stability for advanced flexible electronics and high-frequency communication substrates—advantages no saturated analog can deliver.
- [1] Ke, W.-C.; Lin, J.-W.; Busireddy, M. R.; Lee, Y.-H.; Chen, J.-T.; Hsu, C.-S. Enhancing the Mechanical and Dielectric Properties of High Thermally Stable Polyimides via a Crosslinkable Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride Monomer. Polymer 2024, 290, 126495. https://doi.org/10.1016/j.polymer.2023.126495 View Source
